2-Cyano-4-aminostilbene
Overview
Description
2-Cyano-4-aminostilbene is a derivative of stilbene, a compound known for its diverse applications in material science and pharmaceuticals Stilbenes are characterized by their 1,2-diphenylethene structure, which can exist in E and Z conformations
Preparation Methods
The synthesis of 2-Cyano-4-aminostilbene typically involves the reaction of 4,4-diaminostilbene-2,2-disulfonic acid with cyanuric chloride under controlled conditions. The intermediate formed is then condensed with aromatic amines at a pH of 6 . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-Cyano-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its amine derivatives.
Scientific Research Applications
2-Cyano-4-aminostilbene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-4-aminostilbene involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The amino group can enhance its solubility and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
2-Cyano-4-aminostilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant properties, resveratrol is a naturally occurring stilbene found in grapes and berries.
Pterostilbene: Similar to resveratrol but with enhanced bioavailability, it is used in the treatment of various diseases.
Combretastatin: A potent anticancer agent, combretastatin is derived from the bark of the African bush willow tree. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41427-34-3 | |
Record name | 2-Stilbenecarbonitrile, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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